Ethyl 5-methylbenzofuran-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-12(13)11-7-9-6-8(2)4-5-10(9)15-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERUTNQXHJZCDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60523023 | |
| Record name | Ethyl 5-methyl-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60523023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53715-88-1 | |
| Record name | Ethyl 5-methyl-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60523023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Insights
Reaction Mechanisms in Benzofuran (B130515) Synthesis
The formation of the benzofuran scaffold, particularly substituted variants like Ethyl 5-methylbenzofuran-2-carboxylate, can be achieved through various synthetic routes, each with distinct mechanistic underpinnings.
The construction of the benzofuran ring often involves cyclization and coupling strategies, which can be catalyzed by transition metals or proceed through radical pathways.
Palladium- and Copper-Catalyzed Reactions: A prevalent method for synthesizing 2-substituted benzofurans involves a Sonogashira cross-coupling reaction between terminal alkynes and o-iodophenols, followed by an intramolecular cyclization. acs.orgnih.gov In this sequence, a palladium complex, often in conjunction with a copper(I) co-catalyst, facilitates the coupling. The proposed mechanism suggests the formation of a copper acetylide intermediate which then couples with the palladium-activated iodophenol. acs.orgnih.govjocpr.com Subsequent intramolecular cyclization of the resulting o-alkynylphenol derivative yields the benzofuran ring. acs.orgnih.gov
Copper-Catalyzed Oxidative Cyclization: An alternative one-pot procedure involves the copper-catalyzed reaction of phenols with alkynes in the presence of molecular oxygen. rsc.org This transformation proceeds through a sequential nucleophilic addition of the phenol (B47542) to the alkyne, followed by an oxidative cyclization to form the polysubstituted benzofuran. rsc.org
Radical Cyclization: Cascade radical cyclization presents another pathway for constructing complex benzofuran structures. nih.gov One reported method involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov This initiates a radical cyclization that is followed by an intermolecular radical-radical coupling, providing an expedient route to polycyclic benzofurans. nih.gov
Table 1: Overview of Selected Benzofuran Synthesis Mechanisms
| Synthesis Strategy | Key Reactants | Catalyst/Reagent | Proposed Intermediate(s) | Ref. |
| Sonogashira Coupling & Cyclization | o-Iodophenol, Terminal Alkyne | (PPh₃)₂PdCl₂, CuI, Triethylamine | Copper acetylide, Palladium-alkynyl complex | acs.org, nih.gov, jocpr.com |
| Copper-Catalyzed Oxidative Cyclization | Phenol, Alkyne | Copper catalyst, O₂ | Vinyl-copper species | rsc.org |
| Cascade Radical Cyclization | 2-Iodo aryl allenyl ether, 2-Azaallyl anion | - | Vinyl radical | nih.gov |
The Perkin rearrangement provides a classic route to benzofuran-2-carboxylic acids from 3-halocoumarins. wikipedia.orgnih.gov The reaction is catalyzed by a base, such as sodium hydroxide (B78521). nih.govresearchgate.net The mechanism is proposed to occur in two main stages: researchgate.net
Ring Fission: The process begins with a rapid, base-catalyzed ring fission of the 3-halocoumarin. nih.govresearchgate.net This involves the addition of a hydroxide anion to the lactone's carbonyl group, leading to the opening of the lactone ring. researchgate.net This step results in the formation of the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. nih.govresearchgate.net
Cyclization: The second stage is a slower cyclization process. researchgate.net An intramolecular nucleophilic attack on the vinyl halide by the phenoxide anion occurs. nih.gov This leads to the formation of the benzofuran-2-carboxylic acid product after displacement of the halide ion. nih.govresearchgate.net
Catalytic cycles in benzofuran synthesis are characterized by the formation of key transient species that facilitate the reaction.
Palladium and Copper Catalysis: In the combined palladium-copper catalytic system for Sonogashira coupling, copper(I) iodide is believed to form a copper acetylide intermediate with the terminal alkyne. acs.orgnih.gov Concurrently, the palladium(0) species undergoes oxidative addition with the o-halophenol. A transmetalation step between the palladium(II)-aryl complex and the copper acetylide generates a palladium complex bearing both the aryl and alkynyl ligands, which then undergoes reductive elimination to form the coupled product, priming it for cyclization. acs.orgnih.gov
Rhodium Catalysis: Relay rhodium-mediated catalysis has been used for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids to generate benzofuran skeletons. acs.orgnih.gov
Gold Catalysis: In gold-catalyzed syntheses, the reaction between a gold catalyst and alkynyl esters can form an intermediate that undergoes a nucleophilic attack by quinols. acs.orgnih.gov This is followed by a sequence of sigmatropic rearrangement (Claisen), aromatization, and condensation to yield the benzofuran heterocycle. acs.orgnih.gov
Nickel Catalysis: Nickel catalysts can be used to activate intramolecular nucleophilic addition reactions, providing the energy for cyclization to furnish benzofuran derivatives. acs.org
Reactivity of the Benzofuran Ring System
The benzofuran ring in this compound is an electron-rich heteroaromatic system. Its reactivity is influenced by the fusion of the benzene (B151609) and furan (B31954) rings and the nature of its substituents.
The benzofuran nucleus primarily undergoes electrophilic substitution. slideshare.net
Electrophilic Substitution: According to frontier orbital theory, the carbons in the benzofuran ring with greater frontier electron populations are more susceptible to electrophilic attack. researchgate.net For the parent benzofuran, electrophilic substitution preferentially occurs at the 2-position. slideshare.netstackexchange.com This regioselectivity can be explained by examining the stability of the sigma complex intermediates. Attack at the 2-position results in a carbocation intermediate where the positive charge is stabilized by resonance involving the benzene ring, analogous to a benzyl (B1604629) carbocation. stackexchange.com In contrast, attack at the 3-position leads to a sigma complex where the positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.com Common electrophilic substitution reactions include Friedel-Crafts acylation, bromination, and formylation. researchgate.netrsc.org
Nucleophilic Substitution: Nucleophilic substitution on the benzofuran ring is less common due to its electron-rich nature. However, reactions can be facilitated by first performing a regioselective metallation, for example, using n-butyllithium (n-BuLi), which deprotonates the C-2 position. researchgate.net The resulting lithiated intermediate can then react with various electrophiles. researchgate.net
Table 2: Regioselectivity in Electrophilic Substitution of Benzofuran
| Position of Attack | Key Stabilizing Feature of Intermediate | Typical Outcome | Ref. |
| C-2 | Resonance stabilization via the fused benzene ring (benzylic-type cation) | Major product | slideshare.net, stackexchange.com |
| C-3 | Resonance stabilization via the adjacent oxygen heteroatom | Minor product | stackexchange.com |
The ethyl carboxylate group at the 2-position of the benzofuran ring is a versatile functional handle that can undergo a variety of chemical transformations.
Hydrolysis: The ester can be saponified, typically using a base like sodium hydroxide, to yield the corresponding benzofuran-2-carboxylic acid. nih.govresearchgate.net Subsequent acidification protonates the carboxylate salt. nih.gov
Reduction: The ester moiety can be reduced to a primary alcohol. acs.orgnih.gov For instance, the reduction of a benzofuran aldehyde, a related carbonyl compound, to a hydroxymethyl group has been reported. acs.orgnih.gov
Amidation: The carboxylic acid obtained from ester hydrolysis can be converted into an amide. researchgate.net This is typically achieved using a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the reaction with an amine. researchgate.net Direct conversion of a benzofuran ester to an amide has also been developed. semanticscholar.org
Reaction Kinetics and Selectivity in Benzofuran Synthesis
The synthesis of benzofurans, including this compound, involves intricate reaction pathways where kinetics and selectivity are paramount for achieving high yields and the desired isomer. The substitution pattern on the aromatic ring significantly influences the electronic environment and, consequently, the reaction rates and regiochemical outcomes of the cyclization process.
Common synthetic strategies for the benzofuran core include transition-metal-catalyzed reactions, such as Sonogashira coupling followed by cyclization, and acid-catalyzed cyclizations. nih.govacs.org The kinetics of these reactions are governed by factors such as the choice of catalyst, solvent, temperature, and the nature of the substituents on the starting materials.
In the context of this compound, the methyl group at the 5-position is an electron-donating group. This electronic effect can influence the nucleophilicity of the aromatic ring during key cyclization steps. For instance, in acid-catalyzed cyclizations of substituted phenyl ethers, the rate-determining step often involves an intramolecular electrophilic attack on the benzene ring. An electron-donating group like the 5-methyl substituent would be expected to accelerate this step by stabilizing the carbocationic intermediate, leading to faster reaction kinetics compared to unsubstituted or electron-withdrawn analogues.
Mechanistic studies on related benzofuran syntheses provide valuable insights into the factors controlling selectivity. For example, research on the acid-catalyzed cyclization of acetal (B89532) substrates to form the benzofuran scaffold highlights the complexity of predicting regioselectivity. wuxiapptec.com Quantum mechanics (QM) analyses of the reaction intermediates, rather than the starting materials, have been shown to be more predictive of the final product ratios. wuxiapptec.com
In one such study, the cyclization of an acetal substrate under polyphosphoric acid (PPA) catalysis was investigated. wuxiapptec.com The reaction proceeds through a protonated oxonium ion intermediate. The subsequent nucleophilic attack from the phenyl ring can occur at two different positions, leading to two potential regioisomers. The study found that the activation energy for the cyclization pathway leading to the major product was lower than the alternative pathway, which was consistent with the experimentally observed product ratio. wuxiapptec.com
Table 1: Calculated Activation Energies and Product Ratios for a Model Benzofuran Synthesis This table illustrates the kinetic control of selectivity in a representative acid-catalyzed benzofuran synthesis. A lower activation energy (ΔG‡) corresponds to a faster reaction rate, leading to the major product.
| Cyclization Pathway | Activation Energy (ΔG‡) | Calculated Product Ratio (at 110 °C) | Experimental Product Ratio |
| Pathway to Isomer A | 10.16 kcal/mol | 1 | 1 |
| Pathway to Isomer B | 9.22 kcal/mol | 3.44 | 5 |
Source: Adapted from a study on benzofuran synthesis via acid-catalyzed cyclization of an acetal. wuxiapptec.com
The selectivity in benzofuran synthesis is also highly dependent on the chosen synthetic route and catalyst system. Palladium- and copper-based catalysts are frequently used for Sonogashira coupling reactions between iodophenols and terminal alkynes, which then undergo intramolecular cyclization to form the benzofuran ring. nih.govacs.org The choice of ligands and bases in these catalytic systems can be optimized to favor the desired product and minimize side reactions. For example, the synthesis of various 5-hydroxybenzofuran derivatives demonstrated that the yield, and thus the practical selectivity of the reaction, is influenced by the electronic nature of substituents on the precursors.
Table 2: Influence of Substituents on Yield in a Tandem Oxidative Coupling-Cyclization for Benzofuran Synthesis This table demonstrates how different substituents on a precursor molecule affect the yield of the corresponding benzofuran product, highlighting the electronic effects on reaction efficiency and selectivity.
| Product | R1 Group | R2 Group | Yield (%) |
| Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | - | CH₃ | 88 |
| Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate | - | Phenyl | 82 |
| Ethyl 2-(4-methoxyphenyl)-5-hydroxybenzofuran-3-carboxylate | - | 4-Methoxyphenyl | 95 |
| Ethyl 2-(4-(trifluoromethyl)phenyl)-5-hydroxybenzofuran-3-carboxylate | - | 4-(Trifluoromethyl)phenyl | 61 |
Source: Adapted from a study on the synthesis of 5-hydroxybenzofurans. thieme-connect.com The yields reflect the efficiency of the specific reaction pathway.
The data indicates that electron-donating groups (like methoxy) on the phenyl ring at the 2-position can lead to higher yields, while strong electron-withdrawing groups (like trifluoromethyl) can decrease the yield. thieme-connect.com For the synthesis of this compound, the electron-donating nature of the 5-methyl group would similarly be expected to influence the kinetics and favor the cyclization process.
Biological Activities and Pharmacological Relevance of Benzofuran 2 Carboxylate Derivatives
Broad Spectrum Biological Activities of Benzofurans
Benzofuran (B130515) derivatives are recognized for their significant therapeutic potential, stemming from a heterocyclic structure that is conducive to a variety of biological interactions. nih.gov Both natural and synthetic benzofurans have demonstrated a remarkable range of pharmacological effects. nih.govresearchgate.net Research into this class of compounds is driven by the need for new and more effective therapeutic agents to combat a range of diseases. niscair.res.in The versatility of the benzofuran ring system allows for structural modifications that can lead to compounds with enhanced and specific biological activities. nih.gov
The rise of drug-resistant pathogens presents a formidable challenge in healthcare, necessitating the discovery of novel antimicrobial agents. niscair.res.in Benzofuran derivatives have emerged as a promising scaffold in this pursuit, with many compounds exhibiting significant activity against a variety of microbial species. nih.gov
Numerous studies have confirmed the antibacterial potential of benzofuran-2-carboxylate derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel benzofuran-2-carboxylate 1,2,3-triazoles demonstrated a broad spectrum of antibacterial activity. niscair.res.in It was noted that substituents such as methoxy (B1213986), methyl, and fluoro groups tended to enhance antibacterial effects. niscair.res.in In another study, derivatives of 3-methylbenzofuran (B1293835) were synthesized and showed inhibitory activity against various bacterial species. researchgate.net
Specific findings include:
A study on 1-(thiazol-2-yl)pyrazoline derivatives of benzofuran revealed higher inhibitory activity against Gram-negative bacteria compared to Gram-positive bacteria. nih.gov
Benzofuran derivatives bearing a hydroxyl group at the C-6 position showed excellent antibacterial activity against strains like S. aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.12 μg/mL. nih.gov The presence of this hydroxyl group was found to be crucial for the activity. nih.gov
| Compound Class | Bacterial Strain | Activity/Result | Source |
|---|---|---|---|
| Benzofuran-2-carboxylate 1,2,3-triazoles | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Moderate to good zone of inhibition observed. Methoxy, methyl, and fluoro substituents showed better activity. | niscair.res.in |
| 6-hydroxy-benzofuran derivatives | S. aureus, E. coli | Excellent activity with MIC80 values between 0.78 μg/mL and 6.25 μg/mL. | nih.gov |
| 1-(thiazol-2-yl)pyrazoline benzofuran derivative | Gram-negative bacteria | Excellent activity with an inhibitory zone of 25 mm. | nih.gov |
| 1-(thiazol-2-yl)pyrazoline benzofuran derivative | Gram-positive bacteria | Good activity with an inhibitory zone of 20 mm. | nih.gov |
The antifungal properties of benzofuran derivatives are also well-documented. The aforementioned benzofuran-2-carboxylate 1,2,3-triazoles were evaluated against fungal strains like Aspergillus niger and Sclerotium rolfsii. niscair.res.in Several of the synthesized compounds, particularly those with a chloro substituent on the benzofuran ring, showed good zones of inhibition. niscair.res.in For example, compounds 5b, 6a, 6c, and 6d in the study each produced a 4 mm zone of inhibition against Sclerotium rolfsii. niscair.res.in Similarly, other research has highlighted the antifungal potential of benzofuran derivatives against human pathogenic fungi like Candida albicans. nih.gov
| Compound Series | Fungal Strain | Activity (Zone of Inhibition) | Source |
|---|---|---|---|
| Benzofuran-2-carboxylate 1,2,3-triazoles (Compound 5b) | Sclerotium rolfsii | 4 mm | niscair.res.in |
| Benzofuran-2-carboxylate 1,2,3-triazoles (Compound 6a) | Sclerotium rolfsii | 4 mm | niscair.res.in |
| Benzofuran-2-carboxylate 1,2,3-triazoles (Compound 6c) | Sclerotium rolfsii | 4 mm | niscair.res.in |
| Benzofuran-2-carboxylate 1,2,3-triazoles (Compound 6d) | Sclerotium rolfsii | 4 mm | niscair.res.in |
| Benzofuran-2-carboxylate 1,2,3-triazoles (Compound 6e) | Sclerotium rolfsii | 3 mm | niscair.res.in |
| 1-(thiazol-2-yl)pyrazoline benzofuran derivative | Candida albicans | Remarkable activity noted. | nih.gov |
Inflammation is a key factor in many chronic diseases, and benzofuran derivatives have been investigated as potential anti-inflammatory agents. nih.govmdpi.com Their mechanism of action often involves the inhibition of key inflammatory pathways like NF-κB and MAPK, which regulate the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines. nih.govmdpi.com
A study on new heterocyclic/benzofuran hybrids found that compound 5d, a piperazine/benzofuran hybrid, exhibited an excellent inhibitory effect on NO generation in LPS-stimulated RAW264.7 cells with an IC₅₀ of 52.23 ± 0.97 μM. nih.gov This compound was shown to significantly inhibit the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways and down-regulate the secretion of pro-inflammatory factors like TNF-α and IL-6. nih.govmdpi.com Some benzofuran derivatives have also been reported to possess analgesic properties. nih.govnih.gov
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in cellular damage and various pathologies. Benzofuran derivatives have been shown to possess significant antioxidant properties. researchgate.net The antioxidant effects of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been evaluated. nih.gov One derivative, compound 1j, demonstrated appreciable antioxidative activity, with a 62% inhibition in lipid peroxidation (LPO) and a 23.5% inhibition in DPPH radical formation at a concentration of 100 μM. nih.gov This compound also potently inhibited NMDA-induced reactive oxygen species (ROS) generation in neuronal cells. nih.gov Other studies on benzofuran-based hydrazones also confirmed their ability to scavenge free radicals, with the activity often related to the number and position of hydroxyl groups on the arylidene moiety. researchgate.net
The search for novel anticancer agents is a major focus of medicinal chemistry, and the benzofuran scaffold has proven to be a valuable template. nih.gov Numerous synthetic benzofuran derivatives, including those based on the benzofuran-2-carboxylate structure, have exhibited promising antiproliferative activities against various human cancer cell lines. researchgate.netnih.gov
For example, a series of shikonin-benzofuran substrates were evaluated against five cancer cell lines (MDA-MB-231, HepG2, HT29, HCT116, and A549), with many of the compounds showing promising activity and low cytotoxicity to non-cancer cells. nih.gov Another study synthesized benzofuran-2-carboxamide (B1298429) derivatives, where compound 50g showed high potency against HCT-116, HeLa, and A549 cancer cell lines with IC₅₀ values of 0.87, 0.73, and 0.57 μM, respectively. nih.gov Furthermore, a benzofuran-isatin conjugate, Compound 5a, was shown to inhibit cancer cell proliferation and migration, and induce cell cycle arrest by upregulating the p53 tumor suppressor protein. frontiersin.org
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50 in μM) | Source |
|---|---|---|---|
| Benzofuran-2-carboxamide derivative (50g) | HCT-116 (Colon Cancer) | 0.87 | nih.gov |
| HeLa (Cervical Cancer) | 0.73 | nih.gov | |
| HepG2 (Liver Cancer) | 5.74 | nih.gov | |
| A549 (Lung Cancer) | 0.57 | nih.gov | |
| 3-methylbenzofuran derivative (16b) | A549 (Lung Cancer) | 1.48 | nih.gov |
| Benzofuran-isatin conjugate (Compound 5a) | HT29 (Colon Cancer) | Upregulates p53 protein by 2.46-fold at 10 μM. | frontiersin.org |
| SW620 (Metastatic Colon Cancer) | Upregulates p53 protein by 4.81-fold at 10 μM. | frontiersin.org |
Anticancer and Cytotoxic Activities
Activity against Various Cancer Cell Lines (e.g., K562, MOLT-4, HeLa, Skov-3)
Benzofuran-2-carboxylate derivatives have demonstrated notable cytotoxic activity against a panel of human cancer cell lines. Although specific data for Ethyl 5-methylbenzofuran-2-carboxylate is not extensively detailed in the reviewed literature, studies on closely related structures provide significant insights into the anticancer potential of this chemical class.
Research has shown that various synthetic benzofuran derivatives possess significant cytotoxic properties. nih.govresearchgate.net In one study, newly synthesized derivatives were evaluated for their cytotoxicity against leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) cell lines. nih.govresearchgate.net Five of the tested compounds showed significant cytotoxic activity against all these cell lines, with some demonstrating selectivity for cancer cells over normal cells. nih.govresearchgate.net The structure-activity relationship (SAR) analysis from this study indicated that the introduction of a bromine atom to a methyl or acetyl group on the benzofuran system enhanced cytotoxicity. nih.govresearchgate.net
Furthermore, benzofuranyl imidazole (B134444) derivatives have been found to be cytotoxic towards the ovarian carcinoma cell line Skov-3. nih.gov The anticancer potential of benzofuran scaffolds has been widely confirmed, with numerous derivatives showing inhibitory potency against a wide array of human cancer cell lines. nih.gov
Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives Against Various Cancer Cell Lines
| Compound Class | Cell Line | Activity/IC50 Value | Reference |
|---|---|---|---|
| Halogenated Benzofurans | K562 (Leukemia) | Significant cytotoxic activity | nih.govresearchgate.net |
| Halogenated Benzofurans | MOLT-4 (Leukemia) | Significant cytotoxic activity | nih.govresearchgate.net |
| Halogenated Benzofurans | HeLa (Cervical Carcinoma) | Significant cytotoxic activity | nih.govresearchgate.net |
| Benzofuranyl Imidazoles | Skov-3 (Ovarian Carcinoma) | Cytotoxic activity reported | nih.gov |
This table is representative of the activity of the broader benzofuran derivative class.
Induction of Apoptosis in Cancer Cells
A primary mechanism through which benzofuran derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. tandfonline.comnih.gov This cellular process is critical for eliminating malignant cells without inducing an inflammatory response. nih.gov
Studies have demonstrated that treatment with certain benzofuran derivatives leads to a significant, dose-dependent increase in apoptosis in cancer cells. tandfonline.comnih.gov Mechanistically, this is often associated with the activation of key executioner enzymes known as caspases. For instance, some benzofuran compounds were found to increase the activity of caspase 3/7 by 1.5- to 5-fold in K562 leukemia cells, strongly suggesting that their cytotoxic effect is mediated by apoptosis. nih.govresearchgate.net
Further investigations into the apoptotic pathway have revealed that benzofuran derivatives can influence the expression of crucial regulatory proteins. Some benzofuran-2-acetic ester derivatives induce apoptosis by increasing the Bax/Bcl-2 ratio, a key indicator of mitochondrial-mediated apoptosis, and enhancing the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair that is inactivated during apoptosis. nih.gov Benzofuran-substituted chalcones have also been shown to induce apoptosis through the extrinsic pathway in breast and lung cancer cells. uludag.edu.trresearchgate.net This body of evidence indicates that the benzofuran scaffold is a promising template for developing new pro-apoptotic anticancer agents. tandfonline.comnih.gov
Reversal of Multidrug Resistance
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs. The ability of a compound to reverse this resistance is of high therapeutic value.
Within the broader context of the benzofuran chemical class, certain derivatives have been evaluated for their potential to overcome MDR. A study on benzofuryl-ethanolamine analogs reported their evaluation for multidrug resistance-reversing activity in two different in vitro assays. nih.gov However, specific data on the efficacy of this compound or its direct derivatives in reversing multidrug resistance is not extensively documented in the currently available research. The development of potent anticancer agents from the benzofuran class continues, with a focus on overcoming challenges such as acquired resistance. researchgate.netresearchgate.net
Antiviral Properties (e.g., Anti-HIV, Anti-Hepatitis C)
The benzofuran nucleus is a key component in many compounds exhibiting a wide spectrum of biological activities, including antiviral properties. researchgate.netresearchgate.net Research has specifically highlighted the potential of 2-substituted benzofurans as anti-HIV agents. researchgate.net
Several studies have synthesized and evaluated novel benzofuran derivatives for their antiviral efficacy. One such study reported that newly synthesized benzofuran-5-carbonyl derivatives demonstrated potent activity against HIV. nih.gov Specifically, the compounds showed higher potency than the reference drug Atevirdine, a known non-nucleoside reverse transcriptase inhibitor. nih.gov The inhibitory activity against the HIV-1 reverse transcriptase (RT) enzyme was confirmed, although the therapeutic index was lower than that of Atevirdine for some of the tested compounds. nih.gov Other research has also confirmed that benzofuran compounds can act as potent inhibitors of HIV-1 RT. researchgate.net
In the context of Hepatitis C (HCV), the same study investigated the inhibitory activity of benzofuran derivatives against the HCV NS3-4A protease. nih.gov While the derivatives showed weaker potency compared to the standard, Telaprevir (VX-950), several compounds exhibited significant activity, indicating that the benzofuran scaffold holds promise for the development of anti-HCV agents. nih.govnih.gov
Enzyme Inhibition
Cytochrome P450 (CYP) enzymes are a critical family of enzymes involved in the metabolism of a vast majority of drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.govbiomolther.org The benzofuran scaffold has been identified in compounds known to inhibit CYP enzymes. For example, the antiarrhythmic drug Amiodarone, which contains a benzofuran moiety, is a known inhibitor of CYP1A2.
Research into specific benzofuran derivatives has further elucidated their potential as CYP inhibitors. Studies on benzbromarone-based analogues, which share structural similarities with benzofurans, have been conducted to create potent inhibitors of CYP2C19. researchgate.net It was found that neutral, hydrophobic substituents contribute to high-affinity binding to CYP2C19. researchgate.net Although specific inhibitory data for this compound against CYP1A2 and CYP2C19 are not detailed in the available literature, the collective evidence suggests that compounds based on the benzofuran-2-carboxylate core have the potential to interact with and inhibit CYP450 enzymes.
The 5-lipoxygenase (5-LO) enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory mediators involved in various diseases, including asthma, inflammatory bowel disease, and cancer. researchgate.netfrontiersin.org Consequently, inhibitors of 5-LO are of significant therapeutic interest.
A study synthesizing a series of benzofuran-4,7-dihydroquinones and related compounds found them to be active in vitro inhibitors of leukotriene C4/D4 synthesis, with IC50 values ranging from 0.2 to 85 µM. nih.gov This demonstrates that the benzofuran ring system is a viable scaffold for developing 5-LO inhibitors. nih.gov Natural compounds, such as certain polyphenols and coumarins (which are structurally related to benzofurans), are also known to act as redox-active 5-LO inhibitors by maintaining the enzyme's active site iron in a reduced state. thieme-connect.de While direct studies on this compound are limited, the established activity of related benzofuran structures indicates a potential for this class of compounds to inhibit the 5-lipoxygenase pathway. nih.gov
DNA Gyrase B Inhibition in Mycobacterium tuberculosis
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for the development of new antibacterial drugs, including those for Mycobacterium tuberculosis. Inhibition of the GyrB subunit of this enzyme disrupts its function, leading to bacterial cell death. ekb.eg Research into novel inhibitors has explored various heterocyclic scaffolds.
While specific studies on this compound are not detailed, the broader class of benzofuran and related benzothiazole (B30560) derivatives has been identified as potent inhibitors of DNA gyrase B. ekb.egnih.govnih.gov For instance, a series of 2-aminobenzothiazole-based inhibitors have shown promising activity against ESKAPE pathogens by targeting the ATP-binding site of GyrB. nih.gov Modifications at the C5 position of the benzothiazole ring, analogous to the 5-position on the benzofuran ring, have been explored to enhance pharmacokinetic properties and antibacterial activity. nih.gov This line of research suggests that the benzofuran-2-carboxylate scaffold is a viable starting point for developing DNA gyrase B inhibitors. The substitution at the 5-position is a key area of chemical exploration to modulate the potency and spectrum of these compounds. nih.gov
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Inhibitors of this enzyme delay the breakdown of carbohydrates into glucose, thereby reducing postprandial hyperglycemia. mdpi.com
The benzofuran scaffold is among the heterocyclic structures investigated for α-glucosidase inhibitory activity. nih.gov Studies on various benzofuran derivatives have shown their potential in this area. For example, pyrazole-benzofuran hybrids have been synthesized and evaluated as α-glucosidase inhibitors, with some compounds showing significant activity. nih.gov Similarly, 2,5-disubstituted furan (B31954) derivatives containing a 1,3-thiazole moiety have demonstrated potent α-glucosidase inhibition, with many compounds being more active than the standard drug, acarbose. nih.gov
While direct data on this compound is not available, the consistent finding of α-glucosidase inhibitory activity among different classes of benzofuran derivatives indicates the potential of this scaffold. The following table presents data for related benzofuran and furan derivatives.
| Compound Class | Most Potent Compound Example | IC50 (µM) | Inhibition Type |
| Pyrazole-benzofuran hybrids | Compound 8f | - | Mixed |
| 2,5-disubstituted furan-thiazole | Compound III-24 | 0.645 ± 0.052 | Noncompetitive |
| 2,5-disubstituted furan-thiazole | Compound III-10 | 4.120 ± 0.764 | Competitive |
This table presents a selection of research findings on α-glucosidase inhibition by benzofuran and furan derivatives.
Other Biological Activities
Anti-Alzheimer's Disease (Anti-AD)
The complex nature of Alzheimer's disease (AD) has led researchers to explore multi-target drugs. nih.govnih.gov Benzofuran derivatives have emerged as a promising class of compounds due to their ability to interact with multiple targets involved in AD pathogenesis, such as cholinesterases and β-amyloid (Aβ) aggregation. nih.govfrontiersin.org The benzofuran skeleton can be seen as an analog of the indanone part of donepezil (B133215), a well-known acetylcholinesterase inhibitor. nih.gov
Research on 2-arylbenzofuran derivatives has demonstrated their potential as multi-target agents for AD. nih.govsemanticscholar.org These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as β-secretase (BACE1), an enzyme involved in the production of Aβ peptides. nih.gov For instance, certain 2-arylbenzofuran compounds exhibited dual cholinesterase and β-secretase inhibitory activity. nih.gov One study identified a 2-arylbenzofuran derivative (compound 20) with an AChE inhibition IC50 value of 0.086 ± 0.01 µmol·L−1, which is comparable to that of donepezil. nih.gov
Furthermore, some benzofuran-based compounds have shown neuroprotective effects against Aβ-induced toxicity and the ability to modulate the inflammatory response of microglia. nih.gov While specific research on this compound is not detailed, the consistent findings for the broader class of 2-substituted benzofurans highlight its potential as a scaffold for developing novel anti-AD agents. frontiersin.orgijpsonline.com
| Compound Class | Target | Activity |
| 2-Arylbenzofuran Derivatives | Acetylcholinesterase (AChE) | IC50 values comparable to donepezil. nih.gov |
| 2-Arylbenzofuran Derivatives | Butyrylcholinesterase (BuChE) | Inhibitory activity demonstrated. nih.govsemanticscholar.org |
| 2-Arylbenzofuran Derivatives | β-secretase (BACE1) | Good inhibitory activity. nih.gov |
| 2-Arylbenzofuran Derivatives | Aβ Aggregation | Inhibition of self-mediated aggregation. nih.gov |
This table summarizes the multi-target activities of 2-arylbenzofuran derivatives relevant to Alzheimer's disease.
Anti-parasitic Activity (e.g., Anti-Trypanosoma cruzi)
Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health issue, and the search for new, more effective drugs is ongoing. nih.govmdpi.com Benzofuran-containing compounds have been investigated for their potential as anti-parasitic agents.
Studies on benzofuran neolignans have shown their activity against T. cruzi. mdpi.com Specifically, dihydrobenzofuran-type neolignans have been synthesized and evaluated against the amastigote forms of the parasite, with some compounds demonstrating notable activity. mdpi.com For example, one dihydrobenzofuran neolignan (DBN 1) showed an IC50 of 3.26 μM against the T. cruzi Y strain. mdpi.com
Additionally, 5-substituted benzofuroxan (B160326) derivatives have been studied as inhibitors of T. cruzi growth. nih.govnih.gov Several of these compounds displayed significant in vitro activity against multiple strains of the parasite. nih.gov These findings indicate that the benzofuran scaffold is a promising starting point for the development of new treatments for Chagas disease.
| Compound Class | T. cruzi Strain | IC50 (µM) |
| Dihydrobenzofuran Neolignans | Y strain | 3.26 |
| Dihydrobenzofuran Neolignans | Tulahuen lac-Z strain | 7.96 to 21.12 |
This table presents the antitrypanosomal activity of selected benzofuran derivatives.
Anti-acetylcholine Activity
The inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. semanticscholar.org As discussed in the Anti-Alzheimer's Disease section (4.1.7.1), benzofuran derivatives have been extensively studied as AChE inhibitors. nih.govsemanticscholar.org
The benzofuran scaffold is considered a pharmacophore for the design of cholinesterase inhibitors. nih.gov Research has shown that 2-arylbenzofuran derivatives can have potent dual inhibitory activity against both AChE and BuChE. nih.gov The structural similarity of the benzofuran core to a portion of the drug donepezil provides a rationale for this activity. nih.gov While specific data for this compound is not available, the broad and consistent findings for related benzofuran compounds underscore their potential to exhibit anti-acetylcholine activity through the inhibition of cholinesterases.
Bone Anabolic Agent Potential
Osteoporosis is a disease characterized by low bone mass and an increased risk of fractures. jst.go.jp Anabolic agents for osteoporosis work by stimulating new bone formation. jst.go.jp Research into novel, orally active osteogenic drugs has identified the benzofuran scaffold as having potential.
A study focused on the synthesis and evaluation of novel benzofuran derivatives for their ability to promote osteoblast differentiation, a key process in bone formation. jst.go.jp Among the various compounds tested, a 3,5-disubstituted benzofuran was identified as a particularly useful scaffold for developing orally active osteogenic compounds. jst.go.jp One such compound, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d), demonstrated potent activity in promoting osteoblast differentiation in vitro and showed good oral absorption in rats. jst.go.jp This compound also had positive effects on bone volume and mineral density in an in vivo model. jst.go.jp
These findings suggest that the benzofuran-2-carboxylate skeleton, particularly with substitution at the 5-position, represents a promising framework for the design of new bone anabolic agents.
| Compound | Activity | In Vivo Effect |
| 3,5-disubstituted benzofuran derivative (23d) | Potent osteoblast differentiation-promoting activity. jst.go.jp | Increased femur cortical bone volume and mineral density in ovariectomized rats. jst.go.jp |
This table highlights the bone anabolic potential of a representative benzofuran derivative.
Fluorescent Sensor Applications
The inherent photophysical properties of the benzofuran ring system, characterized by a highly conjugated and electron-rich structure, make its derivatives potential candidates for fluorescent applications. researchgate.net While the broader class of benzofuran derivatives has been explored for use as fluorescent probes, there is currently a lack of specific research on the application of this compound as a fluorescent sensor.
General studies on benzofuran-based compounds have shown that their fluorescence characteristics can be modulated by various substituents on the benzofuran core. These derivatives have been investigated for their ability to detect metal ions and for use in organic light-emitting diodes (OLEDs). However, specific data on the fluorescent properties and sensor capabilities of this compound are not available in the current scientific literature. Further research is needed to explore the potential of this specific compound in the development of novel fluorescent sensors.
Tubulin Polymerization Inhibition
Tubulin, a key protein in the formation of microtubules, is a well-established target for the development of anticancer agents. The disruption of tubulin polymerization dynamics can lead to cell cycle arrest and apoptosis in cancer cells. Several benzofuran derivatives have been identified as inhibitors of tubulin polymerization. researchgate.net
However, specific studies evaluating the effect of this compound on tubulin polymerization are not documented. Research on other benzofuran derivatives has indicated that certain structural features can confer potent tubulin polymerization inhibitory activity. For instance, some halogenated benzofuran derivatives have shown promising results in this area. nih.gov The potential of this compound as a tubulin polymerization inhibitor remains an open area for investigation.
Elucidation of Biological Mechanisms
Interaction with Biological Targets
The biological activities of benzofuran-2-carboxylate derivatives stem from their interaction with various molecular targets. For example, certain derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in oncogenic processes. lookchem.com X-ray crystallography studies of these inhibitors have revealed key interactions, such as salt-bridge formation and hydrogen bonding, with amino acid residues in the ATP binding site of the kinase. lookchem.com
Another significant target for this class of compounds is the lymphoid-tyrosine phosphatase (LYP), which plays a crucial role in the T-cell receptor (TCR) signaling pathway and tumor immunity. nih.gov Specific benzofuran-2-carboxylic acid derivatives have been designed to act as potent and selective inhibitors of LYP, thereby enhancing antitumor immunity. nih.gov While these findings are promising for the broader class of benzofuran-2-carboxylates, the specific biological targets of this compound have not yet been identified.
Pathways Related to Disease Progression
The interaction of benzofuran derivatives with their biological targets can modulate various signaling pathways implicated in disease progression. For instance, the inhibition of Pim-1 kinase by benzofuran-2-carboxylic acids can interfere with pathways that regulate cell proliferation and survival, which are often dysregulated in cancer.
In the context of cancer immunotherapy, the inhibition of LYP by benzofuran-2-carboxylic acid derivatives can modulate the TCR signaling pathway, leading to the activation of T-cells and a reduction in the polarization of M2 macrophages, which are known to promote tumor growth. nih.gov Furthermore, some benzofuran derivatives have been shown to possess anti-inflammatory properties by potentially modulating inflammatory pathways. nih.gov However, the specific pathways affected by this compound are currently unknown and require further investigation.
Need for Further Elucidation of Mechanism of Action
Despite the demonstrated biological potential of the benzofuran-2-carboxylate scaffold, the precise mechanism of action for many of its derivatives, including this compound, remains to be fully elucidated. The existing research on related compounds provides a foundational understanding of potential biological targets and pathways. However, the specific structure of this compound, with its ethyl ester and methyl group at the 5-position, will undoubtedly influence its pharmacological profile.
Future research should focus on detailed mechanistic studies for this specific compound. This would involve a range of in vitro and in vivo assays, including cytotoxicity screening against various cell lines, enzyme inhibition assays for potential targets like kinases and phosphatases, and studies to determine its effect on key signaling pathways. Such investigations are crucial for understanding its therapeutic potential and for the rational design of more potent and selective derivatives for various diseases.
Structure Activity Relationship Sar Studies for Benzofuran 2 Carboxylate Scaffolds
Impact of Substituents on Biological Activity
The biological profile of the benzofuran-2-carboxylate scaffold is highly sensitive to the nature and placement of various functional groups. Modifications at the C-2, C-3, C-4, and C-5 positions have been shown to modulate the cytotoxic and antimicrobial properties of these derivatives significantly.
Effect of Heterocyclic Substitutions at C-2 Position
Replacing the ester at the C-2 position with various heterocyclic rings has been a successful strategy in developing potent cytotoxic agents. nih.govnih.gov The introduction of nitrogen-containing heterocycles like triazole, piperazine, and imidazole (B134444) has given rise to hybrid benzofuran (B130515) derivatives with significant cytotoxic properties. nih.gov For example, a series of novel benzofuran-2-carboxylate 1,2,3-triazoles were synthesized and demonstrated a broad spectrum of antimicrobial activity. Further studies have shown that 2-substituted benzofurans can act as inhibitors of HIV-1 reverse transcriptase, expanding their potential therapeutic applications. pharmatutor.org The fusion of the benzofuran scaffold with other biologically active moieties, such as triazoles, can lead to molecules with enhanced potency.
Influence of Substituents at the 5-Position (e.g., Methyl, Halogen, Hydroxyl, Methoxy (B1213986), Amino)
Substitutions on the benzene (B151609) ring portion of the benzofuran scaffold, particularly at the 5-position, are strongly correlated with the compound's biological activity. nih.gov The introduction of groups such as hydroxyl, halogen, and amino at the C-5 position has been shown to be closely related to the antibacterial activity of benzofuran derivatives. nih.gov
Research has demonstrated that a bromo-substituent at the C-5 position, combined with another on a C-4 phenyl ring, resulted in excellent antibacterial activity against tested strains. nih.gov The presence of a methoxy group at C-5 is another common feature in biologically active derivatives. For example, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized and tested for their antimicrobial properties. nih.govresearchgate.net Furthermore, the synthesis of compounds like ethyl 5-[bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylate highlights the exploration of nitrogen mustard-containing amino groups at this position for potential anticancer activity. researchgate.net
| Substituent at C-5 | Observed Biological Activity | Reference Compound Class | Citation |
|---|---|---|---|
| Bromo | Excellent antibacterial activity | Benzofuran with C-3 aryl substituent | nih.gov |
| Methoxy | Antimicrobial activity | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives | nih.govresearchgate.net |
| Amino (bis(2-chloroethyl)amino) | Potential anticancer (cytotoxic) | 5-aminobenzofuran-2-carboxylate derivatives | researchgate.net |
| Hydroxyl / Halogen / Amino | Related to antibacterial activity | General benzofuran derivatives | nih.gov |
Significance of Substitutions at C-3 and C-4 Positions
Modifications at the C-3 and C-4 positions of the benzofuran nucleus have a considerable impact on biological activity. The introduction of a substituent at the C-3 position can profoundly affect the bioactivity and selectivity of the compound. hw.ac.uk For example, in a series of 3-substituted-benzofuran-2-carboxylic esters designed as ischemic cell death inhibitors, the incorporation of a sulfur atom into the C-3 substituent markedly enhanced the inhibitory potency. nih.gov
Similarly, substitution at the C-4 position is significant. The addition of a fluorine atom at position 4 of a 2-benzofuranyl group led to a twofold increase in potency and inhibitory activity in a series of urokinase-type plasminogen activator (uPA) inhibitors. nih.gov Studies on aurones, which share the benzofuranone core, have indicated that hydroxylation or other substitutions at the C-4 position can result in higher cytotoxicity. researchgate.net The presence of a chlorine atom at C-4 in methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate was a key feature of its reported cytotoxic profile against various cancer cell lines. nih.govresearchgate.net
| Compound | C-4 Substituent | C-5 Substituent | C-6 Substituent | A549 (Lung) | HepG2 (Liver) | Citation |
|---|---|---|---|---|---|---|
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Chloro | Hydroxy | Dichloroacetyl | 6.3 ± 2.5 | 11.0 ± 3.2 | nih.gov |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | - | Methoxy | Dibromoacetyl | 3.5 ± 0.6 | 3.8 ± 0.5 | nih.gov |
Influence of Halogenation on Cytotoxicity and Selectivity
The introduction of halogen atoms, particularly bromine and chlorine, into the benzofuran scaffold is a well-established strategy for significantly enhancing anticancer activity. nih.govnih.gov Research consistently shows that halogenated derivatives exhibit increased cytotoxicity compared to their parent non-halogenated compounds. nih.gov The position of the halogen is a critical factor in determining its effect. nih.gov
Specifically, attaching halogens to alkyl or acetyl side chains, such as creating bromomethyl or bromoacetyl groups, has been shown to produce pronounced cytotoxic activity in both cancer and normal cell lines. nih.govnih.gov Studies have found that bromoalkyl and bromoacetyl derivatives of benzofurans often display the highest levels of cytotoxicity. mdpi.com Furthermore, comparative studies suggest that brominated derivatives tend to be more cytotoxic than their chlorinated counterparts. nih.govresearchgate.net This enhancement in activity is partly attributed to the hydrophobic and electron-donating properties of halogens, which can improve the compound's interaction with biological targets. nih.gov
Impact of Methyl or Acetyl Groups on Cytotoxicity
The presence and modification of methyl and acetyl groups on the benzofuran scaffold are crucial for cytotoxic activity. An acetyl group at the C-2 position, particularly in combination with a bromomethyl group at C-3, has been identified as a key determinant of both activity and selectivity against cancer cell lines. nih.gov The removal or replacement of this C-2 acetyl group can lead to a significant loss of potency. nih.gov
Furthermore, the halogenation of these groups, as seen in dichloroacetyl and dibromoacetyl derivatives, has a profound impact on cytotoxicity. nih.govresearchgate.net For instance, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate demonstrated potent activity against several cancer cell lines, with IC₅₀ values as low as 3.5 µM against A549 lung cancer cells. nih.gov This indicates that the acetyl group serves as a critical anchor for modifications that amplify the compound's cytotoxic effects.
Effects of Phenethyl Carboxamide and Morpholinyl Substitutions
In the pursuit of potent anticancer agents, specific substitutions on the benzofuran-2-carboxamide (B1298429) backbone have been shown to yield significant enhancements in activity. A key finding in SAR analysis is the substantial increase in antiproliferative activity against tumor cells conferred by the presence of an N-phenethyl carboxamide group. nih.gov
This effect is further amplified by the addition of a morpholinyl group at the para position of the N-phenethyl ring. nih.gov This specific substitution pattern has produced compounds with antiproliferative activity comparable to established anticancer drugs like doxorubicin, highlighting the synergistic effect of these modifications. nih.gov For instance, a 5-chlorobenzofuran-2-carboxamide (B3262294) derivative featuring both the N-phenethyl carboxamide and a para-morpholinyl substitution was identified as a particularly active compound against tumor cells. nih.gov
Table 1: Antiproliferative Activity of a Substituted Benzofuran-2-carboxamide
| Compound | Key Substitutions | Comparative Activity (IC₅₀) |
|---|---|---|
| Compound 3 (from study) | N-phenethyl carboxamide, para-morpholinyl | 1.136 μM |
| Doxorubicin (reference) | - | 1.136 μM |
Data sourced from a study on apoptotic anticancer derivatives. nih.gov
Correlation between Structure and Specific Pharmacological Effects
The versatility of the benzofuran scaffold allows for its adaptation to target a wide array of biological pathways, leading to diverse pharmacological effects. nih.govku.ac.ae The strategic placement of different functional groups on the benzofuran-2-carboxylate core directly correlates with specific therapeutic actions, from anticancer to neuroprotective and immunomodulatory activities. nih.govnih.govnih.gov
Anticancer Effects: The anticancer properties of benzofuran derivatives are strongly linked to the nature of substitutions. Modifications at the C-2 and C-3 positions of the benzofuran ring have been a primary focus. nih.govhw.ac.uk For example, halogen substitutions, particularly at the para position of an N-phenyl ring, are considered beneficial due to their hydrophobic and electron-donating properties, which enhance cytotoxic activity. nih.gov Furthermore, hybrid molecules combining the benzofuran core with other flavonoids like aurones and chromones have been designed to leverage potential synergistic anticancer effects. nih.gov In the context of immunomodulation for cancer therapy, derivatives of benzofuran-2-carboxamide have been developed as inhibitors of the CCL20-CCR6 axis, which is implicated in colorectal cancer. nih.gov Functional screening identified that substitutions at the C4 and C5 positions of the benzofuran ring were most effective in inhibiting the growth of colon cancer cell lines. nih.gov
Neuroprotective Effects: In the realm of neuroprotection, specific substitutions on benzofuran-2-carboxamide derivatives have shown promise in mitigating excitotoxic neuronal damage. nih.govresearchgate.net A study of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides found that a methyl (-CH3) group at the R2 position of the phenyl ring conferred the most potent neuroprotective action against NMDA-induced excitotoxicity, with efficacy comparable to the known NMDA antagonist memantine. nih.govresearchgate.net Additionally, a hydroxyl (-OH) group at the R3 position also resulted in marked anti-excitotoxic effects and provided antioxidant activity by scavenging free radicals. nih.govresearchgate.net These findings suggest that specific substitutions can imbue the benzofuran scaffold with potent anti-excitotoxic and antioxidant properties, making them promising leads for neurodegenerative disease therapies. nih.gov
Table 2: Structure-Pharmacological Effect Correlation for Benzofuran-2-Carboxylate Derivatives
| Pharmacological Effect | Key Structural Feature | Example Derivative Class | Reference |
|---|---|---|---|
| Anticancer | Halogen at para-position of N-phenyl ring | Halogenated benzofuran-2-carboxamides | nih.gov |
| Anticancer | C4 and C5 substitutions | C4/C5-substituted benzofuran-2-carboxamides | nih.gov |
| Neuroprotection | -CH₃ at R2 position of N-phenyl ring | 7-methoxy-N-(phenyl)benzofuran-2-carboxamides | nih.govresearchgate.net |
| Antioxidant | -OH at R3 position of N-phenyl ring | 7-methoxy-N-(phenyl)benzofuran-2-carboxamides | nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net For benzofuran derivatives, QSAR studies are instrumental in predicting the therapeutic efficacy of novel compounds and in providing insights into the structural features that govern their activity. nih.govderpharmachemica.comresearchgate.net These models use physicochemical, electronic, or topological properties, known as descriptors, to predict the activity of a set of molecules. nih.gov
Various QSAR models have been developed for different classes of benzofuran derivatives, targeting a range of pharmacological activities:
CYP26A1 Inhibition: A QSAR study was performed on a series of 4-alkyl/aryl-substituted 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives to understand their inhibitory effect on the CYP26A1 enzyme, which is involved in retinoic acid metabolism. nih.gov The model used physicochemical descriptors such as molar refractivity (MR), molecular weight (MW), partition coefficient (log P), and surface tension as independent variables to predict the biological activity (IC50). nih.gov The resulting equations indicated that the specific substituents at different positions had a direct and predictable impact on the inhibitory activity. nih.gov
Antihistamine Activity: For a series of arylbenzofuran derivatives acting as histamine (B1213489) H3-receptor antagonists, a QSAR model was generated using topological descriptors. derpharmachemica.com The analysis identified that descriptors such as T_3_N_5 (count of triple-bonded atoms separated from a nitrogen by five bonds) and T_C_C_7 (count of carbon atoms separated by seven bonds) were key determinants of antagonist activity. derpharmachemica.com The model demonstrated that higher values of T_3_N_5 and lower values of T_C_C_7 correlated with improved antihistaminic activity. derpharmachemica.com
Antioxidant Activity: To explore the relationship between structure and antioxidant activity for fifteen benzofuran derivatives, researchers employed both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods. researchgate.net The input descriptors included molar weight, surface area, octanol-water partition coefficient, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The study found that the ANN model was more significant than the MLR model in predicting antioxidant activity, showcasing the utility of advanced machine learning techniques in QSAR. researchgate.net
Table 3: Summary of QSAR Studies on Benzofuran Derivatives
| Activity Modeled | QSAR Method | Key Descriptors Used |
|---|---|---|
| CYP26A1 Inhibition | Multiple Linear Regression | Molar Refractivity (MR), Molecular Weight (MW), Parachor (Pc), Surface Tension (St), logP |
| Histamine H3 Antagonism | Partial Least Squares (PLS) | Topological descriptors (T_3_N_5, T_C_C_7) |
| Antioxidant Activity | Multiple Linear Regression (MLR), Artificial Neural Network (ANN) | Molar Weight, Surface Area, logP, Hydration Energy, HOMO/LUMO Energy |
Computational Chemistry and Theoretical Investigations of Ethyl 5 Methylbenzofuran 2 Carboxylate and Benzofuran Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties at the electronic level. For benzofuran (B130515) systems, these calculations are crucial for understanding their structure, stability, and reactivity. nih.govrsc.org
Density Functional Theory (DFT) is a predominant computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. jetir.org This method is favored for its balance of accuracy and computational cost. DFT calculations have been successfully used to predict the structural parameters (bond lengths and angles) of various benzofuran derivatives. nih.govrsc.org For instance, studies on 2-phenylbenzofuran (B156813) and its derivatives have shown that geometries optimized using DFT methods are in good agreement with experimental data obtained from X-ray crystallography. The process involves finding the minimum energy conformation on the potential energy surface, which represents the most probable structure of the molecule in the gas phase. rsc.orgias.ac.in
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used combination for organic molecules, including benzofuran derivatives, is the B3LYP hybrid functional with the 6-311++G(d,p) basis set. rsc.orgnih.govrsc.org
B3LYP: This is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known for providing reliable results for a wide range of chemical systems. semanticscholar.org
6-311++G(d,p): This is a Pople-style basis set. The "6-311" indicates that the core electrons are described by a single contracted function composed of 6 primitive Gaussian functions, while the valence electrons are described by three functions (one contracted from 3 primitives, and two individual primitives). The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing systems with lone pairs or anions. The "(d,p)" indicates the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogens), which allow for more flexibility in describing the shape of the electron cloud and are crucial for accurate geometry and energy calculations. rsc.orgias.ac.in
This level of theory has been extensively validated for calculating the structural, vibrational, and electronic properties of benzofuran-based compounds. rsc.orgnih.govrsc.orgsemanticscholar.org
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide critical information about a molecule's electronic behavior. rsc.orgrsc.org
HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.orgias.ac.in
For benzofuran derivatives, FMO analysis reveals how substituents affect reactivity. Electron-donating groups tend to raise the HOMO energy, enhancing nucleophilicity, while electron-withdrawing groups lower the LUMO energy, increasing electrophilicity. nih.gov Studies on various benzofurans show that the HOMO is typically distributed over the benzofuran ring and the phenyl substituent, while the LUMO distribution is similar, indicating that electronic transitions are often of the π-π* type. rsc.orgnih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 7-methoxy-benzofuran-2-carboxylic acid | -6.103 | -1.914 | 4.189 | jetir.org |
| Dehydro-δ-viniferin (a benzofuran-stilbene hybrid) | -5.83 | -1.57 | 4.26 | rsc.org |
| (5-methyl-benzofuran-3-yl)-acetic acid hydrazide | -8.495 | -0.547 | 7.948 | sci-hub.se |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. jetir.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.
Red/Yellow Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen. nih.govwolfram.com
Blue Regions: These denote areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms. nih.govwolfram.com
In benzofuran derivatives, MEP maps typically show negative potential around the oxygen atom of the furan (B31954) ring and any carbonyl groups, identifying them as sites for electrophilic interaction. nih.govresearchgate.net Positive potentials are generally located on the hydrogen atoms. jetir.org This analysis is invaluable for predicting how a molecule will interact with other molecules, including receptors or reactants. researchgate.net
To quantify the reactivity predicted by FMO and MEP analysis, a set of global and local reactivity descriptors derived from DFT can be calculated. These indices provide a more quantitative measure of a molecule's chemical behavior. nih.govrsc.org
Global reactivity descriptors are calculated from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).
Electronegativity (χ): A measure of an atom's ability to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Soft molecules (low hardness) are more reactive. nih.gov
Global Electrophilicity Index (ω): This index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). A higher ω value indicates a stronger electrophile. nih.gov
Global Nucleophilicity Index (N): This index is defined relative to a reference molecule, often tetracyanoethylene (B109619) (TCE). A higher N value signifies a stronger nucleophile. nih.gov
Studies on benzofuran systems have used these descriptors to classify compounds as moderate to strong electrophiles and to compare the nucleophilic character of different derivatives. nih.gov For example, comparing two benzofuran isomers, the one with a slightly higher electrophilicity index (ω) and lower nucleophilicity index (N) is predicted to be the more electrophilic species. nih.gov
| Compound | Chemical Hardness (η) | Electrophilicity (ω) | Nucleophilicity (N) | Reference |
|---|---|---|---|---|
| Benzofuran Isomer 1 | 3.948 | 1.056 | 1.087 | nih.gov |
| Benzofuran Isomer 2 | 3.964 | 1.025 | 1.125 | nih.gov |
Global and Local Reactivity Descriptors
Local Softness and Parr Functions
To understand the regioselectivity of chemical reactions in benzofuran systems, theoretical chemistry employs reactivity descriptors derived from Density Functional Theory (DFT). Among these, local softness and the Parr function are crucial for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.
Local softness, denoted as s(r), is the local counterpart of the global softness (S), and it indicates the tendency of an electronic system to donate or accept electrons at a specific point. The Parr function, P(r), which is related to the Fukui function, helps in predicting the most probable sites for nucleophilic and electrophilic attacks. For a nucleophilic attack, the relevant Parr function is P+(r), which corresponds to the addition of an electron, while for an electrophilic attack, it is P-(r), corresponding to the removal of an electron.
In a study on a novel benzofuran derivative, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, local reactivity descriptors were calculated to understand its reactivity. The results indicated that specific carbon atoms in the benzofuran ring system are more susceptible to nucleophilic attack. rsc.org For instance, the local softness and Parr function calculations can pinpoint the exact atoms in the benzofuran core of Ethyl 5-methylbenzofuran-2-carboxylate that are most likely to react with an incoming nucleophile or electrophile. These calculations are invaluable for predicting the outcome of chemical reactions and for designing new synthetic pathways. The computed results in one study showed that the carbon atom C7 of a benzofuran derivative had a higher electron density charge than the carbon of a cyano group, making it more susceptible to reaction. rsc.org
Table 1: Conceptual DFT-Based Reactivity Descriptors for a Benzofuran Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.0461 |
| LUMO Energy | -1.7431 |
| Energy Gap (ΔE) | 4.3030 |
| Global Hardness (η) | 2.1515 |
| Global Softness (S) | 0.2323 |
| Electronegativity (χ) | 3.8946 |
| Chemical Potential (μ) | -3.8946 |
| Electrophilicity Index (ω) | 3.5255 |
Data adapted from a computational study on a benzofuran derivative. rsc.org
Atomic Charges and Dipole Moment Calculations
In a theoretical study of 2-phenylbenzofuran, both MPA and NPA charge distributions were calculated. The results showed that the oxygen atom of the benzofuran ring carries a significant negative charge, as expected from its high electronegativity. The carbon atoms of the benzofuran core exhibit a pattern of alternating charges, which is characteristic of aromatic systems. This charge distribution is crucial for understanding how the molecule interacts with other polar molecules and with biological targets.
Table 2: Calculated Atomic Charges for 2-Phenylbenzofuran using DFT/GGA-PBE Method
| Atom | Mulliken Charge | NPA Charge |
| C1 | 0.310 | 0.307 |
| C2 | -0.136 | -0.287 |
| C3 | -0.117 | -0.249 |
| C4 | -0.105 | -0.261 |
| C5 | -0.155 | -0.232 |
| C6 | 0.072 | -0.117 |
| C7 | -0.162 | -0.299 |
| C8 | 0.254 | 0.304 |
| O15 | -0.493 | -0.429 |
Data adapted from a computational study on 2-phenylbenzofuran.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Benzofuran derivatives are known for their wide range of biological activities, and molecular docking studies have been employed to investigate their interactions with various biological targets.
For instance, benzofuran-1,2,3-triazole hybrids have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.net Docking studies of these hybrids into the ATP binding site of EGFR (PDB ID: 4HJO) revealed that several compounds could form stable interactions with key amino acid residues, such as Met793, Gln791, and Lys745. researchgate.net The docking scores, which are an estimation of the binding affinity, for some of these hybrids were found to be better than that of the reference molecule. nih.gov
In the context of antimicrobial drug discovery, benzofuran derivatives have been docked against various bacterial and fungal enzymes. For example, novel conjugated benzofuran-triazine derivatives were docked into the active site of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial survival. researchgate.net The results showed good interactions through hydrogen bonding and hydrophobic interactions, suggesting that these compounds could be potential antibacterial agents. researchgate.net Similarly, other benzofuran derivatives have shown strong binding affinities towards targets like E. coli DNA Gyrase and S. aureus Thymidylate kinase in in-silico studies. researchgate.net
Table 3: Molecular Docking Results of Benzofuran Derivatives against EGFR (PDB ID: 4HJO)
| Compound | Docking Score (kcal/mol) | Interacting Residues |
| BENZ-0454 | -10.2 | Met793, Leu718, Asp855 |
| BENZ-0143 | -10.0 | Met793, Gln791, Thr854 |
| BENZ-1292 | -9.9 | Lys745, Met793, Asp855 |
| BENZ-0335 | -9.8 | Leu718, Met793, Thr854 |
| Reference Molecule | -7.9 | Not specified |
Data adapted from a molecular docking study of benzofuran-1,2,3-triazole hybrids. nih.gov
Drug Likeness and ADME-Tox Predictions
In the early stages of drug development, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. In silico tools are widely used to predict these properties, as well as the potential toxicity (Tox) of a molecule, a process known as ADME-Tox prediction. parssilico.com These predictions help in identifying compounds with favorable drug-like properties and filtering out those that are likely to fail in later stages of development.
Several online platforms, such as SwissADME and admetSAR, are used to calculate various physicochemical and pharmacokinetic parameters based on a molecule's structure. parssilico.comresearchgate.netswissadme.ch For benzofuran derivatives, these tools can predict properties like lipophilicity (LogP), water solubility, gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability. researchgate.netnih.gov Additionally, "drug-likeness" is evaluated based on rules like Lipinski's Rule of Five, which sets criteria for molecular weight, LogP, and the number of hydrogen bond donors and acceptors. researchgate.net
For example, an in-silico ADME analysis of novel pyrimidine-benzofuran hybrids showed that they all satisfied Lipinski's rule and exhibited favorable pharmacokinetic properties, including high gastrointestinal absorption and no predicted BBB permeability. researchgate.net The bioavailability score for these compounds was consistently 0.55. researchgate.net Toxicity predictions, such as Ames toxicity (for mutagenicity) and hepatotoxicity, are also a critical part of the in-silico assessment. nih.gov These predictions help in prioritizing compounds for synthesis and further experimental testing.
Table 4: Predicted ADME Properties of a Benzofuran Derivative using SwissADME
| Property | Predicted Value/Descriptor |
| Molecular Weight | < 500 g/mol |
| Lipophilicity (iLOGP) | 2.85 |
| Water Solubility | Moderately soluble |
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | No |
| Cytochrome P450 (CYP2C9) inhibitor | Yes |
| Lipinski's Rule of Five Violations | 0 |
| Bioavailability Score | 0.55 |
Data is representative of typical predictions for a benzofuran derivative based on available literature. researchgate.netnih.gov
Spectroscopic Property Predictions (e.g., UV-Vis, NMR, IR, Raman)
Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound and to understand the relationship between its structure and its spectroscopic signatures.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for identifying functional groups in a molecule. DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.net For carboxylic acid derivatives of benzofuran, the C=O stretching frequency is a characteristic band that appears in the range of 1650-1815 cm⁻¹. oregonstate.edu Theoretical calculations on 1-benzofuran-2-carboxylic acid have shown good agreement between the calculated vibrational frequencies and the experimental FT-IR data. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atoms in a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. jetir.org For a methoxy-substituted benzofuran-2-carboxylic acid, the calculated ¹H NMR spectrum showed a singlet for the methoxy (B1213986) protons and a multiplet for the aromatic protons, which correlated well with the experimental spectrum. jetir.org The carboxyl carbon in ¹³C NMR spectra of benzofuran carboxylic acid derivatives typically appears between 160-185 ppm. oregonstate.edu
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of molecules. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, such as the HOMO-LUMO transition. For benzofuran derivatives, the predicted UV-Vis spectra can help in understanding their photophysical properties.
Table 5: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-Benzofuran-2-carboxylic acid
| Assignment | Experimental FT-IR | Calculated (DFT) |
| O-H stretch (acid) | 3081 | 3086 |
| C-H stretch (aromatic) | 3014 | 3020 |
| C=O stretch | 1680 | 1685 |
| C=C stretch (aromatic) | 1585 | 1589 |
| C-O stretch | 1290 | 1295 |
Data adapted from a computational study on 1-benzofuran-2-carboxylic acid. researchgate.net
Table 6: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Methoxy-Benzofuran Carboxylic Acid Derivative
| Proton | Experimental (ppm) | Calculated (GIAO) |
| OCH₃ | 3.95 | 3.92 |
| C3-H | 7.63 | 7.59 |
| Aromatic Protons | 7.08-7.33 | 7.05-7.30 |
| COOH | 13.53 | 13.48 |
Data adapted from a computational study on 7-methoxy-benzofuran-2-carboxylic acid. jetir.org
Therapeutic and Chemical Applications of Benzofuran 2 Carboxylate Derivatives in Drug Discovery and Organic Synthesis
Role as Synthetic Building Blocks
The chemical architecture of Ethyl 5-methylbenzofuran-2-carboxylate, featuring a benzofuran (B130515) core with reactive sites, makes it an attractive precursor for a variety of organic transformations. This versatility allows chemists to construct more elaborate molecular frameworks.
Precursors for Complex Organic Molecules
This compound serves as a crucial starting material in the synthesis of more complex heterocyclic systems. For instance, it is a key intermediate in the preparation of 5-methylbenzofuran-2-carboxamide. googleapis.com This transformation is typically achieved by treating the ester with ammonia (B1221849) in methanol (B129727) under elevated temperature and pressure. googleapis.com The resulting amide is a valuable precursor for compounds investigated for their potential therapeutic effects, including those targeting cardiac arrhythmias. googleapis.com
Furthermore, the ester can be a starting point for the synthesis of various aminoalkyl benzofuran derivatives. This involves a multi-step process that can include bromination of the methyl group, followed by nucleophilic substitution with amines and subsequent reduction of the ester functionality to an alcohol. This pathway opens access to a diverse range of substituted benzofurans with potential applications in drug discovery.
Synthesis of Novel Benzofuran-2-carboxylate Derivatives
The reactivity of this compound allows for the synthesis of a wide array of novel derivatives with diverse biological activities. One notable application is in the creation of benzofuran N-acylhydrazone derivatives. sigmaaldrich.com This is accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, which can then be condensed with various aldehydes or ketones to yield the target N-acylhydrazones. sigmaaldrich.com These derivatives have been investigated for their anti-inflammatory properties. sigmaaldrich.com
Another synthetic route starting from this compound leads to aminoalkyl benzofuran derivatives. A typical sequence involves the bromination of the 5-methyl group using a reagent like N-bromosuccinimide, followed by reaction with a secondary amine, such as dimethylamine, to introduce an aminoalkyl side chain. The ester group can then be reduced to a primary alcohol, which can be further functionalized.
A summary of exemplary transformations of this compound is presented in the table below:
| Starting Material | Reagents and Conditions | Product | Application Area | Reference |
| This compound | 1. 7M NH3 in MeOH, 50°C | 5-methylbenzofuran-2-carboxamide | Precursor for arrhythmia drug candidates | googleapis.com |
| This compound | 1. N-Bromosuccinimide, AIBN, CCl4, reflux; 2. Dimethylamine | Ethyl 5-(dimethylaminomethyl)benzofuran-2-carboxylate | Intermediate for aminoalkyl benzofurans | |
| This compound | 1. Hydrazine monohydrate, EtOH, reflux | 5-Methylbenzofuran-2-carbohydrazide | Intermediate for anti-inflammatory agents | sigmaaldrich.com |
Metalation of Furans and Benzofurans
The metalation of benzofuran systems is a powerful tool for introducing substituents at specific positions of the heterocyclic ring. Directed ortho-metalation (DoM) is a particularly effective strategy where a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate an adjacent position, which can then react with an electrophile. baranlab.orgwikipedia.orgorganic-chemistry.org Common DMGs include amides, carbamates, and ethers. baranlab.orgwikipedia.org
While direct metalation of benzofuran itself preferentially occurs at the C2 position, the presence of a directing group can alter this regioselectivity. For benzofuran-2-carboxylates, the ester group itself can act as a weak directing group. However, the acidic proton at C3 can also be abstracted. The outcome of metalation reactions on the benzofuran ring can be influenced by factors such as the choice of base, solvent, temperature, and the presence of other substituents on the ring. uwindsor.caacs.org For instance, the presence of an electron-donating group like the 5-methyl group in this compound can influence the electron density and acidity of the ring protons, potentially affecting the regioselectivity of metalation.
Lead Compound Identification and Optimization
The benzofuran-2-carboxylate scaffold, including the 5-methyl substituted variant, is a valuable template in the process of lead compound identification and optimization in drug discovery. Its rigid structure and the potential for functionalization at multiple positions allow for the systematic exploration of the chemical space around the core scaffold.
By synthesizing libraries of derivatives of this compound, where the ester is modified or substituents are introduced on the aromatic ring, medicinal chemists can perform structure-activity relationship (SAR) studies. These studies are crucial for identifying initial "hit" compounds from high-throughput screening and optimizing them into "lead" compounds with improved potency, selectivity, and pharmacokinetic properties. The derivatization of this compound into amides, hydrazones, and other functional groups is a key strategy in this optimization process. sigmaaldrich.comnih.gov
Scaffold for New Drug Development
The benzofuran nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. rsc.org This makes benzofuran derivatives, including those derived from this compound, attractive candidates for the development of new drugs for a wide range of diseases. nih.govrsc.org
The utility of the benzofuran-2-carboxylate scaffold has been demonstrated in the development of potential anticancer and antimicrobial agents. nih.govnih.gov For example, various benzofuran-2-carboxylate derivatives have shown promising antiproliferative activities against several cancer cell lines. nih.gov Additionally, the benzofuran scaffold is essential for the antimicrobial activity of certain classes of compounds. nih.gov The synthesis of benzofuran N-acylhydrazone derivatives from this compound for the development of anti-inflammatory agents further underscores the importance of this scaffold in generating novel therapeutic candidates. sigmaaldrich.com
Pharmaceutical and Agrochemical Development
The versatility of the benzofuran scaffold extends beyond human pharmaceuticals into the realm of agrochemical development. Benzofuran derivatives have been investigated for their potential as pesticides, including insecticides, acaricides, and nematicides. google.com Certain carbamate (B1207046) insecticides are themselves benzofuran derivatives. nih.gov Research has also explored the use of benzofuran derivatives as antifungal agents against phytopathogenic fungi. nih.gov Natural benzofurans isolated from certain plant species have demonstrated insect antifeedant properties, suggesting a role for this chemical class in crop protection. mdpi.com
While direct evidence for the use of this compound in commercial agrochemicals is limited, its role as a versatile synthetic intermediate suggests its potential as a starting material for the synthesis and screening of new agrochemically active compounds. The development of novel benzofuran derivatives for pharmaceutical applications, such as the anti-inflammatory and anti-arrhythmic compounds mentioned previously, highlights the broad potential of this chemical class in various fields of applied chemistry. googleapis.comsigmaaldrich.com
Strategies for Small Molecule Screening Campaigns
The identification of novel therapeutic agents often begins with the screening of large, diverse collections of small molecules. Benzofuran-2-carboxylate derivatives are frequently included in these screening libraries due to their established presence in biologically active natural products and synthetic drugs. chemrxiv.orgnih.gov The strategic approach to these campaigns involves a combination of high-throughput screening (HTS) and structure-activity relationship (SAR) studies to identify and optimize lead compounds.
High-throughput screening allows for the rapid assessment of thousands of compounds against a specific biological target. While direct public screening data for "this compound" is not extensively documented, the screening of analogous compounds provides significant insights. For instance, various benzofuran derivatives have been evaluated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov
A study on novel benzofuran-2-carboxylate 1,2,3-triazoles demonstrated that substitutions on the benzofuran ring significantly influence antimicrobial activity. Compounds with electron-withdrawing groups like chloro substituents, or electron-donating groups such as methoxy (B1213986) and methyl, showed notable antibacterial and antifungal properties. This suggests that the methyl group at the 5-position of "this compound" could contribute favorably to its biological activity profile.
Furthermore, research into benzofuran-2-carboxamide (B1298429) derivatives has identified compounds with potent anticancer activity. nih.govbiointerfaceresearch.com For example, a series of these derivatives were tested against a panel of human cancer cell lines, with some exhibiting significant antiproliferative effects. nih.gov These findings underscore the value of the benzofuran-2-carboxylate scaffold as a starting point for the development of new cancer therapies. The modular synthesis of these derivatives allows for the creation of diverse libraries for screening campaigns, facilitating the exploration of a broad chemical space. chemrxiv.orgnih.gov
The following table summarizes the biological activities of various benzofuran derivatives, highlighting the therapeutic potential within this class of compounds.
| Compound Class | Substitution | Biological Activity | Research Findings |
| Benzofuran-2-carboxylate 1,2,3-triazoles | Methoxy, methyl, fluoro | Antibacterial and antifungal | Showed moderate to good zone of inhibition against various bacterial and fungal strains. |
| Benzofuran-2-carboxamides | N-phenethyl carboxamide | Antiproliferative (anticancer) | Significantly enhanced antiproliferative activity against tumor cells. nih.gov |
| 5-Chlorobenzofuran-2-carboxamides | Various amides | Apoptotic (anticancer) | Developed as allosteric cannabinoid receptor type 1 (CB1) modulators with antiproliferative activity. nih.gov |
| Benzofuran-derived HIF-1 inhibitors | N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide | HIF-1 inhibition (anticancer) | Exhibited significant antiproliferative activity and selective inhibition of the HIF-1 pathway. nih.gov |
| 2-Arylbenzofurans | Various aryl groups | Anti-Alzheimer's disease | Showed good dual cholinesterase and β-secretase inhibitory activity. nih.gov |
Advanced Material Science Applications
The unique electronic and photophysical properties of the benzofuran ring system have led to its exploration in the field of advanced materials, particularly in organic electronics. alfa-chemistry.com Benzofuran derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their potential for high charge carrier mobility, good thermal stability, and tunable emission characteristics. alfa-chemistry.comacs.org
While specific research on "this compound" in material science is not widely published, the broader class of benzofuran derivatives has shown considerable promise. These compounds can be incorporated into larger conjugated systems to create novel organic semiconductors. tdl.orgresearchgate.net For example, the fusion of benzofuran with other aromatic systems, such as acridine, has been shown to produce efficient donor molecules for thermally activated delayed fluorescence (TADF) OLEDs. tdl.org
The introduction of the benzofuran moiety can enhance the performance of organic electronic devices. Its oxygen atom can influence the ionization potential, improving environmental stability, and the rigid, planar structure of the fused ring system facilitates efficient charge transport. alfa-chemistry.com Research on a multifunctional benzo nih.govthieno[3,2-b]benzofuran derivative demonstrated its utility in OLEDs, OFETs, and organic phototransistors, showcasing both strong luminescence and high charge mobility. acs.org
The performance of these materials is often evaluated by key metrics such as external quantum efficiency (EQE) in OLEDs and charge carrier mobility in OFETs. The following table presents performance data for some advanced materials incorporating the benzofuran scaffold.
| Material | Application | Performance Metric | Value |
| 2,7-diphenylbenzo nih.govthieno[3,2-b]benzofuran (BTBF-DPh) | OLED Emitter | External Quantum Efficiency (EQE) | 4.23% acs.org |
| 2,7-diphenylbenzo nih.govthieno[3,2-b]benzofuran (BTBF-DPh) | OFET | Carrier Mobility | 0.181 cm²/Vs acs.org |
| Furan-containing polymers | Organic Photovoltaics | Power Conversion Efficiency (PCE) | Up to 2.9% researchgate.net |
| Benzodifuran (BDF) donor–acceptor polymers | Organic Photovoltaics | Power Conversion Efficiency (PCE) | Over 6% tdl.org |
Advanced Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies for Benzofuran-2-carboxylates
The creation of efficient and versatile synthetic routes is crucial for exploring the chemical space of benzofuran-2-carboxylates. Research has moved beyond classical methods toward more sophisticated catalytic systems that offer higher yields, milder reaction conditions, and greater substrate scope.
Recent advancements heavily feature transition-metal-catalyzed reactions. Palladium and copper catalysts are frequently employed for constructing the benzofuran (B130515) ring system. nih.gov For instance, palladium-catalyzed intramolecular Heck reactions and Sonogashira coupling reactions followed by intramolecular cyclization are well-established methods. nih.govacs.org One innovative strategy involves a palladium acetate-catalyzed reaction between aryl boronic acids and 2-(2-formylphenoxy) acetonitriles to yield benzoyl-substituted benzofuran heterocycles. nih.gov Combined palladium-copper catalytic systems are used in Sonogashira coupling reactions between terminal alkynes and iodophenols to generate benzofuran derivatives. nih.govacs.org
One-pot synthesis strategies are also gaining prominence as they offer efficiency and reduce waste. nih.gov A notable one-pot method for producing amino-substituted benzofuran skeletons involves the reaction of substituted amines, salicylaldehydes, and calcium carbide, which generates the necessary alkyne in situ. nih.gov Another approach describes a facile synthesis of benzofuran-2-carboxylate 1,2,3-triazoles by reacting prop-2-yn-1-yl benzofuran-2-carboxylate with aryl/benzyl (B1604629) azides using a "click reaction" methodology. Researchers have also developed methods for synthesizing elaborate benzofuran-2-carboxamide (B1298429) derivatives through a sequence of 8-aminoquinoline (B160924) directed C–H arylation followed by transamidation. mdpi.com
| Methodology | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Palladium-Copper Catalysis | (PPh₃)PdCl₂ / CuI | Sonogashira coupling of terminal alkynes and iodophenols followed by cyclization. | nih.govacs.org |
| One-Pot Synthesis | Copper bromide, Na₂CO₃, Calcium Carbide | Generates alkyne in situ from calcium carbide for reaction with salicylaldehydes and amines. | nih.gov |
| Click Reaction | - (Copper-catalyzed azide-alkyne cycloaddition) | Efficiently couples prop-2-yn-1-yl benzofuran-2-carboxylate with various azides. | |
| Directed C–H Arylation | Pd(OAc)₂, AgOAc | Allows for precise functionalization at the C3 position of the benzofuran ring. | mdpi.com |
| Nenitzescu Reaction | Enaminoketone, 1,4-benzoquinone | A common method involving the condensation to form 3-benzoyl benzofurans. nih.gov | nih.gov |
Comprehensive Biological Profiling and Target Identification
The therapeutic potential of benzofuran derivatives is vast, with activities reported against a wide range of diseases. phytojournal.comnih.gov A key future direction is the comprehensive biological profiling of new derivatives to understand their full spectrum of activities and to identify their specific molecular targets, which is essential for mechanism-based drug development.
Benzofuran scaffolds have been extensively evaluated for anticancer properties, showing cytotoxicity against various cancer cell lines, including those for breast, lung, and cervical cancer. nih.govmdpi.com The molecular mechanisms often involve the inhibition of key signaling pathways. For example, certain benzofuran hybrids have been designed as dual inhibitors of PI3K (Phosphatidylinositol 3-Kinase) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), two crucial targets in cancer progression. nih.gov Other derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) in lung cancer models and have been shown to disrupt microtubule polymerization. nih.govmdpi.com The AKT/mTOR pathway, which is often dysregulated in cancer, is another identified target for N-methylpiperidine-based benzofuran derivatives. nih.gov
Beyond oncology, benzofurans exhibit significant antimicrobial, anti-inflammatory, and neuroprotective activities. phytojournal.comnih.gov The identification of specific enzymes or receptors, such as butyrylcholinesterase in the context of Alzheimer's disease, provides a clear path for rational drug design. nih.gov
| Biological Activity | Identified Molecular Target | Therapeutic Area | Reference |
|---|---|---|---|
| Anticancer | PI3K / VEGFR-2 | Oncology (Hepatocellular Carcinoma, Breast Cancer) | nih.gov |
| Anticancer | EGFR | Oncology (Lung Cancer) | nih.gov |
| Anticancer | Tubulin Polymerization | Oncology | mdpi.com |
| Anticancer | CDK2/GSK-3β | Oncology (Breast Cancer) | nih.gov |
| Anticancer | AKT/mTOR pathway | Oncology | nih.gov |
| Neuroprotection | Butyrylcholinesterase, β-amyloid aggregation | Neurodegenerative Diseases (e.g., Alzheimer's) | nih.govnih.gov |
| Antimicrobial | Not specified | Infectious Diseases | phytojournal.com |
Integration of Computational and Experimental Approaches for Drug Design
The modern drug discovery pipeline relies heavily on the synergy between computational (in silico) and experimental methods to accelerate the identification and optimization of lead compounds. tandfonline.comnih.gov This integrated approach is particularly valuable for exploring the vast chemical space of benzofuran derivatives.
Computational strategies such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are used to predict how a designed molecule will interact with its biological target. nih.govtandfonline.com For instance, molecular docking has been used to study the binding of novel benzofuran hybrids to the active sites of PI3K and VEGFR-2, helping to rationalize their inhibitory activity. nih.govresearchgate.net Similarly, ligand-based pharmacophore modeling has been employed to screen a library of benzofuran-1,2,3-triazole hybrids to identify potential EGFR inhibitors for lung cancer treatment. nih.gov
These computational predictions guide the experimental synthesis of the most promising candidates. researchgate.net Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions help to assess the drug-likeness of compounds early in the design process, minimizing late-stage failures. nih.govresearchgate.net This iterative cycle of computational design, chemical synthesis, and biological testing allows for the rapid refinement of structures to enhance potency and selectivity. sysrevpharm.org
Exploration of New Pharmacological Activities and Therapeutic Areas
While the anticancer and antimicrobial activities of benzofurans are well-documented, ongoing research seeks to uncover new pharmacological properties and apply these scaffolds to a wider range of therapeutic areas. nih.govphytojournal.comrsc.org The structural versatility of the benzofuran core makes it a privileged scaffold for discovering agents against novel biological targets. rsc.org
One promising area is the development of neuroprotective agents. nih.gov Benzofuran compounds are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease, not only by inhibiting cholinesterases but also by preventing the aggregation of amyloid-β peptides. nih.gov Natural benzofurans like fomannoxin have shown significant neuroprotective properties in preclinical models. nih.gov
The anti-inflammatory potential of benzofurans is another active area of exploration. rsc.org New derivatives have been shown to inhibit the production of nitric oxide, a key inflammatory mediator. rsc.org Additionally, the discovery of benzofuran derivatives with antiviral activity, including against HIV and hepatitis C virus, opens up new avenues for infectious disease therapy. nih.govrsc.orgresearchgate.net The broad range of potential applications underscores the importance of continued screening and development of novel benzofuran compounds. nih.govrsc.org
Green Chemistry Innovations in Benzofuran Synthesis
In line with the global push for sustainable science, a significant future direction in benzofuran chemistry is the development of environmentally friendly synthetic processes. nih.gov Green chemistry principles focus on reducing waste, minimizing energy consumption, and using less hazardous materials. elsevier.es
Innovations in this area include the development of catalyst-free reactions, such as the synthesis of benzofuran derivatives from nitroepoxides and salicylaldehydes in the absence of a metal catalyst. acs.org There is also a strong emphasis on replacing traditional organic solvents with greener alternatives. acs.org Water, 2-propanol, and deep eutectic solvents (DES) have been successfully used as reaction media for benzofuran synthesis. nih.govacs.orgelsevier.es For example, a one-pot synthesis of benzofuran derivatives has been reported using an eco-friendly deep eutectic solvent composed of choline (B1196258) chloride and ethylene (B1197577) glycol. nih.govacs.org
Other green approaches include performing reactions at room temperature to reduce energy input and designing processes where the catalyst can be recycled and reused, such as using ionic liquids as a fixative for palladium catalysts in Heck reactions. nih.govelsevier.es These innovations not only make the synthesis of benzofurans more sustainable but can also lead to improved efficiency and lower costs. nih.gov
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-methylbenzofuran-2-carboxylate, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core. For example, cyclization of substituted phenols with ethyl bromoacetate under basic conditions (e.g., K₂CO₃) can yield the benzofuran scaffold. Subsequent functionalization, such as methylation at the 5-position, requires careful control of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection). Purification via column chromatography or recrystallization ensures high purity. Reaction optimization might involve screening catalysts (e.g., Pd/C for hydrogenation) and adjusting stoichiometric ratios to minimize side products .
Q. What methodologies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from overlapping signals (e.g., in crowded NMR regions) or impurities. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Resolves coupling patterns and confirms connectivity. For example, HMBC correlations between the methyl group (δ 2.4 ppm) and adjacent carbons confirm its position.
- X-ray Crystallography : Provides unambiguous structural confirmation. For instance, bond angles and torsion angles derived from crystallographic data (e.g., C-C-O = 123.5°) validate the ester group geometry .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic properties and compare them with experimental data .
Q. How can X-ray crystallography using SHELX software determine the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperature (e.g., 100 K) minimizes thermal motion artifacts.
- Structure Solution : SHELXD (for phase problem) and SHELXL (for refinement) are used. The planar benzofuran system (deviation < 0.02 Å) and ester group orientation (dihedral angle ~4.8° relative to the ring) are key findings.
- Intermolecular Interactions : Analyze hydrogen bonds (e.g., C-H···O interactions) and π-π stacking distances (e.g., 3.6 Å between aromatic rings) to understand packing motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
